L-Cysteinyl-L-prolyl-L-leucyl-L-seryl-L-lysyl-L-isoleucyl-L-leucyl-L-leucine
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Overview
Description
L-Cysteinyl-L-prolyl-L-leucyl-L-seryl-L-lysyl-L-isoleucyl-L-leucyl-L-leucine is a peptide compound composed of eight amino acids: cysteine, proline, leucine, serine, lysine, isoleucine, and leucine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteinyl-L-prolyl-L-leucyl-L-seryl-L-lysyl-L-isoleucyl-L-leucyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The N-terminal protecting group is removed to expose the amine group.
Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Cysteinyl-L-prolyl-L-leucyl-L-seryl-L-lysyl-L-isoleucyl-L-leucyl-L-leucine can undergo various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bonds through oxidation.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino acid residues can be modified through substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can reduce disulfide bonds.
Substitution: Various reagents, such as carbodiimides, can be used for amino acid substitution.
Major Products
Disulfide-linked peptides: Formed through oxidation of cysteine residues.
Reduced peptides: Resulting from the reduction of disulfide bonds.
Modified peptides: Obtained through substitution reactions.
Scientific Research Applications
L-Cysteinyl-L-prolyl-L-leucyl-L-seryl-L-lysyl-L-isoleucyl-L-leucyl-L-leucine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or a therapeutic agent.
Industry: Utilized in the development of peptide-based materials and coatings.
Mechanism of Action
The mechanism of action of L-Cysteinyl-L-prolyl-L-leucyl-L-seryl-L-lysyl-L-isoleucyl-L-leucyl-L-leucine involves its interaction with specific molecular targets and pathways. The cysteine residues can form disulfide bonds, which play a crucial role in stabilizing the peptide’s structure and mediating its interactions with other molecules. The peptide can also interact with cellular receptors and enzymes, influencing various biological processes.
Comparison with Similar Compounds
Similar Compounds
Cyclo(L-Leucyl-L-Prolyl): A cyclic peptide with similar amino acid composition.
L-Cysteinyl-L-tyrosyl-L-alanyl-L-alanyl-L-prolyl-L-leucyl-L-lysyl-L-prolyl-L-alanyl-L-lysyl-L-seryl-L-cysteine: Another peptide with cysteine and leucine residues.
Uniqueness
L-Cysteinyl-L-prolyl-L-leucyl-L-seryl-L-lysyl-L-isoleucyl-L-leucyl-L-leucine is unique due to its specific sequence and the presence of multiple leucine residues, which can influence its hydrophobicity and structural properties. The combination of cysteine and leucine residues allows for the formation of stable disulfide bonds and hydrophobic interactions, contributing to its stability and functionality.
Biological Activity
L-Cysteinyl-L-prolyl-L-leucyl-L-seryl-L-lysyl-L-isoleucyl-L-leucyl-L-leucine, a complex peptide composed of multiple amino acids, is of significant interest in biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various physiological processes, and relevant case studies.
Chemical Structure and Properties
The compound consists of eight amino acids, including cysteine, proline, leucine, serine, lysine, and isoleucine. Its molecular weight is approximately 886.2 g/mol . The presence of cysteine may confer unique properties such as the ability to form disulfide bonds, enhancing stability and biological activity.
mTOR Signaling Pathway
One of the primary mechanisms through which leucine (a key component of the peptide) exerts its effects is via the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway. Leucine stimulates protein synthesis by activating mTORC1, which in turn phosphorylates downstream targets such as S6K1 and 4E-BP1 . This pathway is crucial for regulating cell growth and metabolism.
Amino Acid Transport
The transport of leucine into cells is mediated by specific transporters such as LAT1 (SLC7A5), which plays a critical role in amino acid sensing and mTORC1 activation . The interaction between leucine and these transporters is essential for maintaining cellular homeostasis and promoting anabolic processes.
Antioxidant Activity
Research indicates that L-leucine can modulate oxidative stress by influencing the activity of antioxidant enzymes. For instance, an L-leucine-rich diet has been shown to reduce catalase (CAT) activity in liver tissues when administered alongside doxorubicin, suggesting a potential role in managing oxidative damage .
Muscle Protein Synthesis
This compound has been observed to enhance muscle protein synthesis. Studies indicate that leucine supplementation can significantly increase muscle mass and strength in both aging populations and athletes . This effect is particularly beneficial for counteracting muscle wasting conditions.
Metabolic Regulation
Leucine's role extends beyond muscle health; it also influences metabolic pathways related to lipid metabolism and insulin sensitivity. Increased dietary intake of leucine has been associated with improved metabolic health markers, making it a candidate for therapeutic strategies against obesity and type 2 diabetes .
Immune Function
Emerging evidence suggests that leucine may play a role in modulating immune responses. The activation of mTORC1 by leucine can enhance lymphocyte proliferation and function, potentially improving immune resilience .
Case Study 1: Leucine Supplementation in Elderly Patients
A clinical trial investigated the effects of leucine supplementation on muscle mass retention in elderly patients undergoing rehabilitation. Results indicated that those receiving leucine showed a significant increase in lean body mass compared to the control group. This study highlights the potential of leucine-containing peptides in geriatric care.
Case Study 2: Leucine's Impact on Metabolic Health
Another study examined the effects of an L-leucine-enriched diet on metabolic parameters in obese individuals. Participants exhibited improved insulin sensitivity and reduced fat mass after eight weeks of dietary intervention with L-leucine supplementation. These findings support the use of leucine-rich compounds for metabolic health improvement.
Properties
CAS No. |
649760-39-4 |
---|---|
Molecular Formula |
C41H75N9O10S |
Molecular Weight |
886.2 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2R)-2-amino-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C41H75N9O10S/c1-9-25(8)33(39(57)46-29(18-23(4)5)35(53)47-30(41(59)60)19-24(6)7)49-34(52)27(13-10-11-15-42)44-37(55)31(20-51)48-36(54)28(17-22(2)3)45-38(56)32-14-12-16-50(32)40(58)26(43)21-61/h22-33,51,61H,9-21,42-43H2,1-8H3,(H,44,55)(H,45,56)(H,46,57)(H,47,53)(H,48,54)(H,49,52)(H,59,60)/t25-,26-,27-,28-,29-,30-,31-,32-,33-/m0/s1 |
InChI Key |
PFIVMVWPQUFGQG-MBZPSOJASA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CS)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C1CCCN1C(=O)C(CS)N |
Origin of Product |
United States |
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